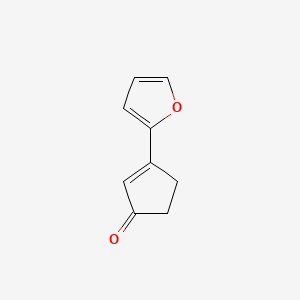
3-(Furan-2-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring fused with a furan ring This compound is of interest due to its unique structure, which combines the reactivity of both the furan and cyclopentenone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-(Furan-2-yl)cyclopent-2-en-1-one involves the Aza-Piancatelli rearrangement. This method starts with furan-2-yl(phenyl)methanol, which is reacted with 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate as a catalyst. The reaction is carried out in acetonitrile at 80°C for several hours .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)cyclopent-2-en-1-one involves its reactivity as an enone. The compound can participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: Similar in structure but lacks the furan ring.
Furan-2-ylpropenone: Contains a furan ring but has a different carbonyl placement.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
3-(Furan-2-yl)cyclopent-2-en-1-one is unique due to the combination of the furan and cyclopentenone rings, which imparts distinct reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
112448-96-1 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-(furan-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H8O2/c10-8-4-3-7(6-8)9-2-1-5-11-9/h1-2,5-6H,3-4H2 |
Clave InChI |
NINLKAIAXJWUAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C1C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


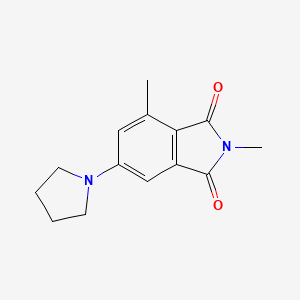
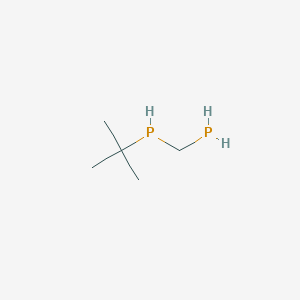
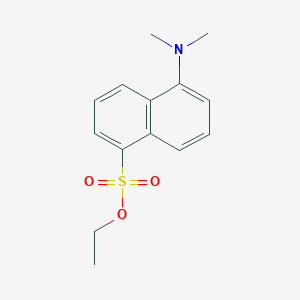
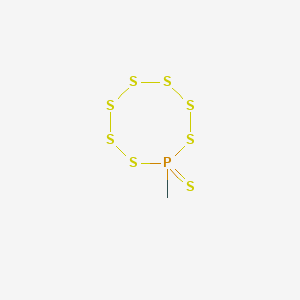
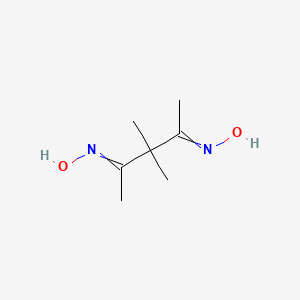
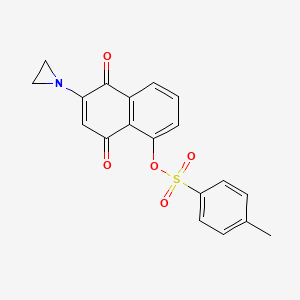
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
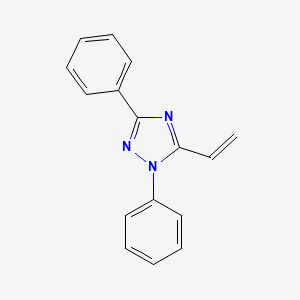
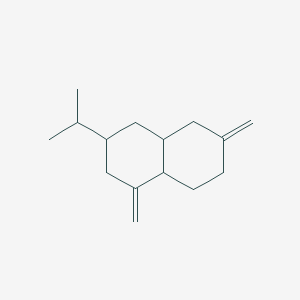
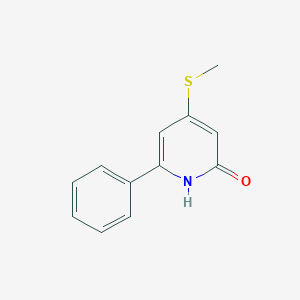
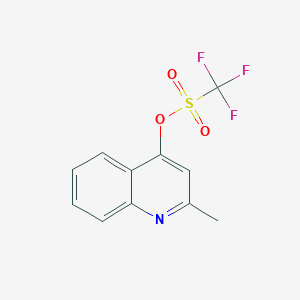
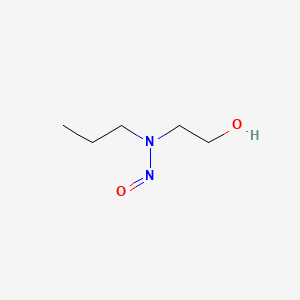
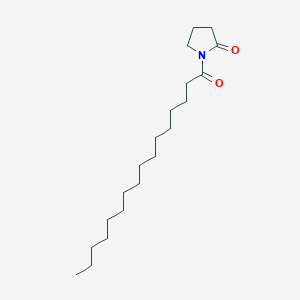
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
